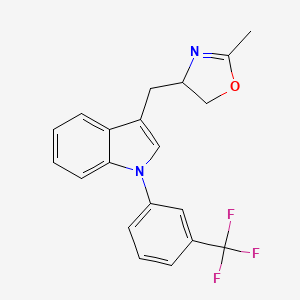
(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the dihydrooxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced dihydrooxazole derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Fluridone: 1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone.
Uniqueness
(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is unique due to its combination of an indole moiety, a trifluoromethyl group, and a dihydrooxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17F3N2O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-methyl-4-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H17F3N2O/c1-13-24-16(12-26-13)9-14-11-25(19-8-3-2-7-18(14)19)17-6-4-5-15(10-17)20(21,22)23/h2-8,10-11,16H,9,12H2,1H3 |
InChI Key |
BXVFLJNNVIAOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















